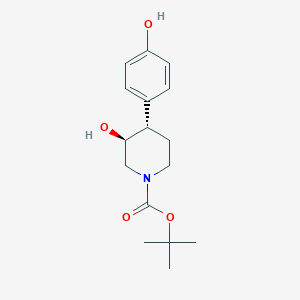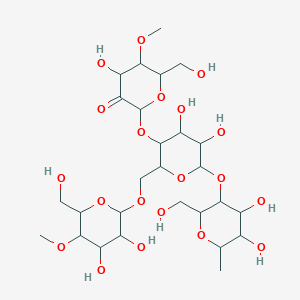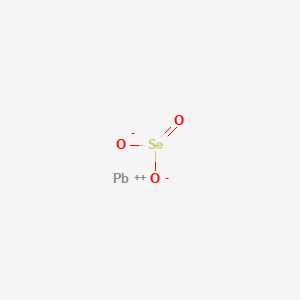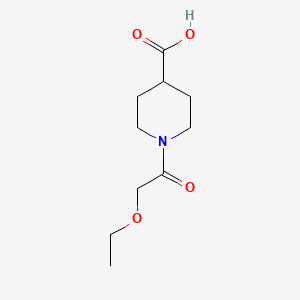
4-Iodo-3-(trifluoromethyl)benzoic acid
概要
説明
4-Iodo-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3IO2 . It has a molecular weight of 316.02 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) . This indicates that the compound contains iodine, fluorine, carbon, hydrogen, and oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as trifluoromethyl ethers have been studied. The mechanism of these reactions involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a boiling point of 194.2-194.8°C . The compound should be stored at 2-8°C .科学的研究の応用
Hypervalent Iodine Chemistry
Hypervalent iodine compounds, including derivatives of 4-Iodo-3-(trifluoromethyl)benzoic acid, are critical in organic synthesis. They are used as reagents for various selective oxidative transformations of complex organic molecules. Their utility stems from their oxidizing properties, environmental friendliness, and commercial availability. Notably, iodine(III) and iodine(V) derivatives are employed in synthetic applications for oxidative processes and have been developed as recyclable polyvalent iodine reagents, highlighting their role in sustainable chemistry practices (Zhdankin & Stang, 2008).
Electrophilic Trifluoromethylation
This compound and related compounds are instrumental in the trifluoromethylation of arenes and heteroarenes. This process is catalyzed by various reagents, enabling the direct introduction of trifluoromethyl groups to aromatic compounds. Such modifications are crucial for the development of pharmaceuticals and agrochemicals, given the trifluoromethyl group's ability to enhance biological activity and metabolic stability of organic compounds (Mejía & Togni, 2012).
Radical Chemistry and Atom-transfer Reactions
The use of hypervalent iodine reagents derived from this compound in radical chemistry and atom-transfer reactions has significantly advanced. These reagents facilitate C-X (where X is a halogen) and C-C bond formations, including trifluoromethylation and alkynylation reactions. Their unique properties have opened new avenues for synthesizing complex organic structures efficiently and selectively (Brand et al., 2011).
Fluorescence Probes Development
Compounds related to this compound have been explored for developing novel fluorescence probes capable of detecting reactive oxygen species (ROS). These probes offer selective and sensitive detection mechanisms for ROS, crucial for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).
Safety and Hazards
作用機序
Action Environment
The action of 4-Iodo-3-(trifluoromethyl)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .
生化学分析
Biochemical Properties
4-Iodo-3-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or modifying their activity. The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can alter the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of various metabolites. Additionally, it can impact cell signaling by interacting with receptors or signaling proteins, thereby altering cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For example, it may inhibit certain enzymes, leading to an accumulation of specific metabolites or a decrease in the production of others. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters or binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be more active in certain cellular regions compared to others .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall impact on cellular processes. For instance, its presence in the nucleus may affect gene expression, while its localization in the mitochondria could influence cellular metabolism .
特性
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMLJCNESLFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650533 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914636-20-7 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)





![4-Bromo-7-fluorobenzo[d]thiazol-2-amine](/img/structure/B1604421.png)

